1-Chloro-3-(pyrrolidin-1-yl)isoquinoline
Description
1-Chloro-3-(pyrrolidin-1-yl)isoquinoline is a heterocyclic compound featuring an isoquinoline scaffold substituted with chlorine at position 1 and a pyrrolidine ring at position 3. Its molecular formula is C₁₃H₁₂ClN₂ (inferred from ), with a molecular weight of 229.70 g/mol. This compound is of interest in medicinal chemistry due to the structural versatility of the isoquinoline core, which is prevalent in bioactive molecules and pharmaceuticals.
Properties
Molecular Formula |
C13H13ClN2 |
|---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
1-chloro-3-pyrrolidin-1-ylisoquinoline |
InChI |
InChI=1S/C13H13ClN2/c14-13-11-6-2-1-5-10(11)9-12(15-13)16-7-3-4-8-16/h1-2,5-6,9H,3-4,7-8H2 |
InChI Key |
VBYHXXXSJKGASA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC3=CC=CC=C3C(=N2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular formulas, and physicochemical properties of 1-Chloro-3-(pyrrolidin-1-yl)isoquinoline with its analogs:
Key Observations :
- Substituent Effects: The pyrrolidine group in the target compound offers a balance between lipophilicity and hydrogen-bonding capacity, unlike the chloromethyl group in 1-chloro-3-(chloromethyl)isoquinoline, which may confer higher electrophilicity but lower metabolic stability .
- Molecular Weight : The hydrochloride derivative () has a higher molecular weight due to the counterion, which improves solubility but may reduce blood-brain barrier permeability.
- Reactivity: Chlorine at position 1 (target compound) vs. position 3 (3-chloro-1-(4-methylpiperazin-1-yl)isoquinoline) alters electronic distribution, affecting binding to biological targets .
Crystallographic and Computational Insights
- Crystal Packing : Analog 3e () adopts a flattened conformation with intramolecular C-H···O interactions, suggesting the target compound may exhibit similar stability.
- Software Tools : Programs like SHELXL () and ORTEP-3 () aid in structural validation, critical for structure-activity relationship studies.
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